2,4,4-Trimethylpentan-1-ol

描述

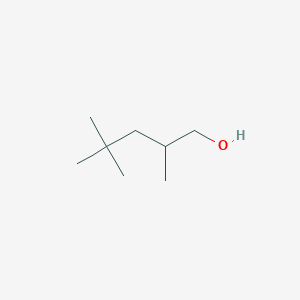

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,4-trimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRVRWHPZZOTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311590 | |

| Record name | 2,4,4-Trimethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-63-6 | |

| Record name | 2,4,4-Trimethyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16325-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethylpentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16325-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,4-Trimethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Analysis of 2,4,4 Trimethylpentan 1 Ol

Advanced Synthetic Routes

The synthesis of 2,4,4-trimethylpentan-1-ol, a branched primary alcohol, can be achieved through several sophisticated laboratory and industrial methods. These routes are designed to construct the specific carbon skeleton and introduce the hydroxyl functional group at the terminal position.

Alkylation and Methylating Agent Reactions

Alkylation reactions are fundamental in building the branched C8 backbone of this compound. The alkylation of isobutane (B21531) with butene is a major industrial process for producing trimethylpentanes, which are precursors to related compounds. nih.gov A more direct laboratory synthesis involves the reaction of smaller carbonyl compounds with methylating agents. One such method is the reaction of an appropriate pentanal derivative with a methylating agent to introduce the necessary methyl groups at specific positions, leading to the formation of 2,4,4-trimethyl-1-pentanol.

Grignard Reaction Mechanisms in Synthesis

Grignard reactions offer a versatile and widely used method for synthesizing alcohols, including this compound. smolecule.com The general principle involves the nucleophilic attack of a Grignard reagent (R-MgX) on a carbonyl group. masterorganicchemistry.com

For the synthesis of this specific primary alcohol, a plausible Grignard pathway involves the reaction of a Grignard reagent with formaldehyde. However, a more common approach for creating complex alcohols is the reaction of an ester with a Grignard reagent. For instance, reacting a pentanoic acid ester with a Grignard reagent can lead to the formation of the target alcohol. The mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group and a second addition of the Grignard reagent if a tertiary alcohol is the target. masterorganicchemistry.com To obtain the primary alcohol this compound, the Grignard reaction would typically be performed on a precursor that already contains the bulk of the carbon structure, such as an aldehyde.

Reductive Pathways for this compound Generation

Reductive pathways provide a direct route to this compound from its corresponding aldehyde or carboxylic acid derivative. The most direct method is the reduction of 2,4,4-trimethylpentanal. researchgate.net This transformation can be readily achieved using standard reducing agents.

The catalytic isomerisation of 1,2-epoxy-2,4,4-trimethylpentane (B89817) is a known method to produce 2,4,4-trimethylpentanal, which can then be hydrogenated to yield this compound. researchgate.net This two-step process, starting from the oxidation product of diisobutylene, allows for the synthesis of the alcohol without isolating the intermediate aldehyde. researchgate.net

| Synthetic Route | Precursor(s) | Key Reagents | Product |

| Grignard Reaction | Pentanoic acid ester | Grignard Reagents | This compound |

| Reduction | 2,4,4-Trimethylpentanal | Hydrogen (H₂) / Catalyst | This compound |

| Alkylation | Pentanal | Methylating Agents | This compound |

Oxidative Transformations of this compound

As a primary alcohol, this compound can undergo oxidation to yield valuable carbonyl compounds. The nature of the product depends on the oxidizing agent and reaction conditions.

Formation of Aldehyde and Ketone Derivatives

The oxidation of this compound can form the corresponding aldehyde, 2,4,4-trimethylpentanal. This conversion is a typical reaction for primary alcohols. To achieve this transformation and prevent over-oxidation to the carboxylic acid (α,γ,γ-trimethylvaleric acid), specific oxidizing agents are employed. researchgate.net Common reagents used for the oxidation of primary alcohols to aldehydes include potassium permanganate (B83412) and chromium trioxide. The choice of reagent and careful control of reaction conditions are crucial to maximize the yield of the aldehyde derivative.

Catalytic Oxidation Studies

Catalytic oxidation studies provide insights into more efficient and environmentally benign methods for chemical transformations. While direct catalytic oxidation studies on this compound are not extensively documented in the provided results, research on related isomers and precursors offers valuable information.

For example, the oxidation of terminal olefins with chromyl chloride is a method used to produce aldehydes, such as 2,4,4-trimethylpentanal. researchgate.net Furthermore, studies on the oxidative functionalization of alkanes using non-thermal plasma have been conducted on related isomers like 2,2,4-trimethylpentane (B7799088). udel.edu These studies show that plasma oxidation can generate various oxygenated products, including alcohols and ketones, demonstrating advanced methods for activating C-H bonds in highly branched alkanes. udel.edu Such research into the catalytic oxidation of the parent alkanes and related olefins is crucial for developing industrial processes that can indirectly or directly lead to the synthesis and transformation of this compound and its derivatives.

Reductive and Substitution Reactions of this compound

The chemical behavior of this compound is significantly influenced by its structure, specifically the presence of a primary hydroxyl group on a sterically hindered neopentyl-like carbon framework. This arrangement dictates the pathways and mechanisms of its reductive and substitution reactions.

Conversion to Hydrocarbon Analogues

The direct reduction of alcohols to their corresponding alkanes is a challenging transformation due to the poor leaving group nature of the hydroxyl group (-OH). chem-station.com For this compound, conversion to its hydrocarbon analogue, 2,4,4-trimethylpentane, typically necessitates a two-step synthetic sequence. This involves first converting the hydroxyl group into a better leaving group, such as a halide or a sulfonate ester, followed by a reduction step. chem-station.com

A common strategy involves the conversion of the alcohol to an alkyl halide, for instance, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.org The resulting 1-halo-2,4,4-trimethylpentane can then be reduced to 2,4,4-trimethylpentane using a variety of reducing agents. Metal hydrides such as lithium aluminum hydride (LiAlH₄) are effective for this purpose. chem-station.com

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). nih.govlibretexts.org The tosylate group is an excellent leaving group and can be subsequently removed by reduction with a strong hydride donor like LiAlH₄ to yield the alkane. chem-station.com

Another effective, though more complex, method is the Barton-McCombie deoxygenation. This free-radical based reaction involves the conversion of the alcohol to a thionoester, which is then treated with a radical initiator (like AIBN) and a tin hydride (such as tributyltin hydride) to achieve the deoxygenation. chem-station.com

| Step 1: Activation of -OH Group | Reagent Example | Intermediate | Step 2: Reduction | Reagent Example | Final Product |

| Halogenation | Thionyl chloride (SOCl₂) | 1-Chloro-2,4,4-trimethylpentane | Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | 2,4,4-Trimethylpentane |

| Sulfonation | p-Toluenesulfonyl chloride (TsCl) | 2,4,4-Trimethylpentyl tosylate | Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | 2,4,4-Trimethylpentane |

It is important to note that direct reduction methods, such as using a mixture of LiAlH₄ and AlCl₃, are generally not suitable for primary alcohols like this compound as they can be prone to rearrangements. chem-station.com

Hydroxyl Group Substitution Mechanisms

The substitution of the hydroxyl group in this compound is mechanistically complex due to its structure as a sterically hindered primary alcohol (a neopentyl-type structure). Such substrates are known to be very unreactive towards standard Sₙ2 reactions and can be prone to rearrangements under Sₙ1 conditions. stackexchange.com

Sₙ2 Reaction Pathway:

The direct backside attack by a nucleophile, characteristic of an Sₙ2 mechanism, is severely impeded by the bulky tert-butyl group adjacent to the primary carbon bearing the hydroxyl group. stackexchange.com For a reaction to proceed via an Sₙ2 pathway, the hydroxyl group must first be protonated by an acid (like HBr) to form a good leaving group (water). libretexts.orgdocbrown.info However, the steric hindrance makes the approach of the nucleophile (e.g., Br⁻) to the electrophilic carbon extremely slow. stackexchange.com While reactions with reagents like PBr₃ or SOCl₂ can convert the alcohol to an alkyl halide, these are also subject to the same steric limitations. libretexts.org

Sₙ1 Reaction Pathway and Carbocation Rearrangement:

Under strongly acidic conditions and with heat, an Sₙ1-type mechanism can be initiated. libretexts.org This would involve the loss of water from the protonated alcohol to form a primary carbocation. However, primary carbocations are highly unstable. quora.com In the case of this compound, the formation of the initial primary carbocation is immediately followed by a rapid 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. libretexts.org

This rearrangement is a defining characteristic of neopentyl-type systems undergoing Sₙ1 reactions. quora.commasterorganicchemistry.com The resulting tertiary carbocation can then be attacked by a nucleophile. For example, reaction with concentrated HBr would not yield 1-bromo-2,4,4-trimethylpentane (B2378318) but rather a mixture of rearranged products, with the major product being 2-bromo-2,3,3-trimethylpentane resulting from a methyl shift.

The table below outlines the key mechanistic features:

| Mechanism | Key Features for this compound | Expected Outcome |

| Sₙ2 | Sterically hindered primary carbon, making backside attack by a nucleophile extremely slow. stackexchange.com | Very low reaction rate; not a favored pathway. |

| Sₙ1 | Formation of a highly unstable primary carbocation, leading to immediate rearrangement (1,2-hydride or 1,2-methyl shift) to a more stable tertiary carbocation. quora.comlibretexts.org | Formation of rearranged substitution products. Direct substitution product is not expected. |

| Sₙi (Internal Nucleophilic Substitution) | Reaction with thionyl chloride (SOCl₂) can proceed with retention of configuration through a chlorosulfite intermediate without the formation of a discrete carbocation. csueastbay.edu | Formation of 1-chloro-2,4,4-trimethylpentane. The presence of a base like pyridine can invert the stereochemistry by promoting an Sₙ2-like attack of the chloride ion. |

Biochemical Investigations and Metabolic Fate of 2,4,4 Trimethylpentan 1 Ol

Role as a Metabolite of Branched Alkanes

The presence of 2,4,4-trimethylpentan-1-ol in biological systems is directly linked to the metabolism of its parent compound, 2,2,4-trimethylpentane (B7799088), also known as isooctane (B107328).

Metabolic Pathways of 2,2,4-Trimethylpentane and its Derivatives

The metabolism of 2,2,4-trimethylpentane is a complex process primarily initiated by the cytochrome P-450 dependent monooxygenase system. tandfonline.com This enzymatic system oxidizes the alkane to form various alcohol metabolites. tandfonline.com The major metabolic pathway for 2,2,4-trimethylpentane involves oxidation at the fifth carbon position. tandfonline.com However, other minor pathways also exist, leading to a variety of metabolic products. tandfonline.com

In male and female Fischer 344 rats, it has been demonstrated that 2,2,4-trimethylpentane is metabolized through the same primary pathway and at a similar rate. nih.govnih.gov The initial step is the hydroxylation of the parent compound to form alcohol derivatives. These alcohols can be further metabolized to aldehydes and carboxylic acids. For instance, studies have identified 2,4,4-trimethyl-2-pentanol (B108734) as a major metabolite in the kidneys of male rats. nih.govnih.gov Another identified urinary metabolite in male rats is 2,3,4-trimethyl-1-pentanoic acid, which is formed from its corresponding alcohol, 2,3,4-trimethyl-1-pentanol (B12661050).

One of the key metabolic routes for isooctane in certain microorganisms, such as Mycobacterium austroafricanum IFP 2173, involves its oxidation to 2,4,4-trimethylpentanoate. ethz.ch This is then likely converted to 2,4,4-trimethyl-3-oxopentanoyl-CoA through beta-oxidation. ethz.ch

In Vivo and In Vitro Metabolite Identification Studies

Both in vivo and in vitro studies have been crucial in identifying this compound and other related compounds as metabolites of 2,2,4-trimethylpentane.

In Vivo Studies: Studies involving the administration of 2,2,4-trimethylpentane to male rats have led to the identification of several urinary metabolites. tandfonline.comthegoodscentscompany.com Gas chromatography/mass spectrometry (GC/MS) analysis of urine from male Fischer 344 rats treated with 2,2,4-trimethylpentane revealed the presence of multiple metabolic products. nih.gov Notably, 2,4,4-trimethyl-2-pentanol was found to be a major metabolite that accumulates in the kidneys of male rats, a phenomenon not observed in female rats. nih.govnih.gov This sex-specific accumulation is thought to be linked to the nephrotoxicity of the parent compound in male rats. nih.gov

In Vitro Studies: Primary hepatocyte suspension cultures have proven to be a valuable in vitro system for studying the metabolism of branched-chain alkanes. When primary rat hepatocytes were exposed to 2,3,4-trimethylpentane (B165518), metabolite analysis identified 2,3,4-trimethyl-1-pentanol and 2,3,4-trimethyl-2-pentanol, among others. Such studies allow for the rapid identification of liver metabolites and provide insights into the initial steps of biotransformation.

Table 1: Identified Metabolites of 2,2,4-Trimethylpentane and its Derivatives in Biological Studies

| Parent Compound | Metabolite | Study Type | Biological Matrix | Species | Reference(s) |

|---|---|---|---|---|---|

| 2,2,4-Trimethylpentane | 2,4,4-Trimethyl-2-pentanol | In vivo | Kidney, Urine | Rat (male) | nih.govnih.gov |

| 2,2,4-Trimethylpentane | Conjugates of 2,4,4-trimethyl-2-pentanol | In vivo | Urine | Rat (female) | nih.govnih.gov |

| 2,3,4-Trimethylpentane | 2,3,4-Trimethyl-1-pentanol | In vitro | Hepatocyte Culture | Rat | |

| 2,3,4-Trimethylpentane | 2,3,4-Trimethyl-2-pentanol | In vitro | Hepatocyte Culture | Rat | |

| 2,3,4-Trimethylpentane | 2,3,4-Trimethyl-1-pentanoic acid | In vivo | Urine | Rat (male) | |

| 2,2,4-Trimethylpentane | 2,4,4-Trimethylpentanoate | In vitro | Culture | Mycobacterium austroafricanum | ethz.ch |

Effects on Biological Systems

The introduction of this compound into a biological system can lead to interactions with various biochemical pathways and enzymatic processes.

Interactions with Biochemical Pathways

As an alcohol, this compound can participate in metabolic pathways common to other alcohols. Its hydroxyl group is a key functional group that determines its reactivity and interactions within a biological milieu. The compound can undergo oxidation to form corresponding aldehydes or ketones. Furthermore, the hydroxyl group can be a site for substitution reactions in various biochemical processes.

The metabolism of 2,2,4-trimethylpentane and its resulting metabolites, including this compound, likely involves the cytochrome P450 system, as well as lauric acid hydroxylases and palmitoyl (B13399708) CoA oxidase in the liver and kidneys. nih.gov

Enzyme-Mediated Transformations and Novel Pathways

Enzymes play a critical role in the transformation of this compound and its precursors. The initial hydroxylation of 2,2,4-trimethylpentane is catalyzed by cytochrome P-450 monooxygenases. tandfonline.com Following its formation, this compound can be further acted upon by other enzymes.

Fungal peroxygenases, for example, are extracellular heme-thiolate enzymes capable of selectively monooxygenating a wide range of organic compounds, including alkanes, using hydrogen peroxide as a cosubstrate. researchgate.net These enzymes can hydroxylate linear and branched alkanes with high efficiency and regioselectivity. researchgate.net While specific studies on the direct action of peroxygenases on this compound are not detailed, their ability to hydroxylate similar structures suggests a potential pathway for its further transformation. researchgate.net

Laccase enzymes, such as that from Trametes versicolor, have been utilized for the biotransformation of hydrophobic compounds in non-aqueous environments. nih.gov In one study, laccase entrapped in reverse micelles with 2,2,4-trimethylpentane (isooctane) as the solvent was used to degrade bisphenol A. nih.gov This demonstrates the potential for enzymatic activity in the presence of isooctane and points to the possibility of enzymes being used to transform its metabolites as well.

Biological Activities and Pharmacological Research Potential of 2,4,4 Trimethylpentan 1 Ol

Emerging Pharmacological Investigations

Preliminary research into 2,4,4-Trimethylpentan-1-ol has opened avenues for understanding its pharmacological potential. These early studies are largely centered on its natural origins and initial explorations into its therapeutic possibilities.

This compound has been identified in the essential oil of Pratia begonifolia, a plant species that has been a subject of research for its potential pharmacological properties. Its presence in a natural source suggests a potential for biological activity that warrants further scientific investigation.

Beyond botany, the compound is a noted aroma component in certain fermented beverages. For instance, it has been identified as a critical contributor to the floral, fruity, and creamy notes in fermented carrot-pomegranate beverages. This role in fermentation processes highlights its generation through biological means and its contribution to the sensory profiles of complex food products.

The compound is also recognized as a principal metabolite of 2,2,4-trimethylpentane (B7799088), a hydrocarbon that has been studied for its nephrotoxic effects in male rats. thegoodscentscompany.com The metabolic pathway involves the oxidation of the parent hydrocarbon to form the alcohol, which can then be further metabolized.

The exploration of therapeutic applications for this compound is in its nascent stages. One study has indicated that the compound shows potential as an additive for magnetic resonance imaging (MRI), suggesting a possible role in diagnostic applications. biosynth.com Research into a structurally related isomer, 2,4,4-trimethyl-2-pentanol (B108734), has revealed potential antimicrobial and antifungal properties, as well as possible neuroprotective effects. smolecule.com This same isomer has been investigated for its ability to modulate signaling pathways associated with cancer cell proliferation. smolecule.com While these findings pertain to an isomer, they suggest plausible research directions for the therapeutic potential of this compound itself.

Modulation of Cellular and Molecular Pathways

Understanding how this compound interacts with biological systems at a subcellular level is crucial to defining its pharmacological profile. Current research has provided initial insights into its effects on cell health and its engagement with signaling mechanisms.

Toxicological assessments have indicated that this compound exhibits low toxicity levels in various biological models. Specifically, in vitro studies suggest that the compound does not cause a significant impact on cell viability at low concentrations. This is in contrast to its isomer, 2,2,4-trimethyl-1-pentanol (B74239), which has been shown to induce neurotoxic effects, such as somnolence and ataxia, in animal models. thegoodscentscompany.com

Further research on the metabolic precursor, 2,2,4-trimethylpentane, has shown that it can induce ultrastructural changes in primary rat hepatocytes, including abnormal chromatin condensation, mitochondrial swelling, and an increase in cytoplasmic lipid content.

As a metabolite of 2,2,4-trimethylpentane, this compound is believed to interact with biological targets in a manner similar to other alcohols. Its primary biochemical pathway involves alcohol metabolism, where it can undergo oxidation to form the corresponding aldehydes or ketones. The hydroxyl group is a key functional component, crucial for its reactivity and interaction with biological systems.

Studies on related compounds provide further context. For example, research on the isomer 2,2,4-trimethyl-1-pentanol has included evaluating its chemical binding to alpha 2u-globulin in vitro to understand structure-activity relationships. thegoodscentscompany.com

Data Tables

Table 1: Research Findings on the Biological Activity of this compound and Related Compounds

| Study Focus | Compound | Key Findings | Reference |

|---|---|---|---|

| Natural Occurrence | This compound | Identified in Pratia begonifolia. | |

| Flavor Contribution | This compound | Critical aroma component in fermented beverages, contributing floral and fruity notes. | |

| Metabolism | This compound | Identified as a principal metabolite of 2,2,4-trimethylpentane. | |

| Toxicology | This compound | Demonstrated low toxicity levels and minimal impact on cell viability in vitro. | |

| Neurotoxicity | 2,2,4-trimethyl-1-pentanol | Exhibits acute neurotoxicity in animal models. | thegoodscentscompany.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,4-trimethylpentane |

| 2,4,4-trimethyl-2-pentanol |

| 2,2,4-trimethyl-1-pentanol |

Toxicological Research and Environmental Dynamics of 2,4,4 Trimethylpentan 1 Ol

Toxicological Profile Research

The toxicological assessment of 2,4,4-Trimethylpentan-1-ol is informed by a combination of direct studies and comparisons with its structural isomers.

In Vitro and In Vivo Toxicity Assessments

Direct toxicological research on this compound is limited, with most available data coming from in vitro studies. These assessments have demonstrated that the compound exhibits low toxicity in various biological models. exxonmobilchemical.com Specifically, in vitro research suggests that at low concentrations, this compound does not have a significant impact on cell viability. exxonmobilchemical.com There is a lack of publicly available in vivo toxicity assessments specifically for the this compound isomer. Toxicological data for its structural isomers are more readily available and are discussed in the comparative section.

Mechanisms of Action in Biological Systems

The primary mechanism of action for this compound in biological systems is linked to its role as a metabolite and its inherent properties as an alcohol. It is recognized as the principal metabolite of 2,2,4-trimethylpentane (B7799088), a common component of gasoline. exxonmobilchemical.com Its biological activity is thought to stem from its structural characteristics, which allow it to interact with various biological targets in a manner similar to other alcohols. exxonmobilchemical.com

The hydroxyl (-OH) group is key to its reactivity. exxonmobilchemical.com Like other primary alcohols, it can undergo metabolic oxidation reactions to form the corresponding aldehyde and subsequently a carboxylic acid. exxonmobilchemical.com Its solvent properties also contribute to its biological interactions. exxonmobilchemical.com While specific interaction studies with enzymes and other biological molecules are not extensively documented, such interactions are crucial for understanding its complete metabolic and toxicological pathways.

Comparative Toxicological Studies with Structural Isomers

Comparing the toxicological profiles of this compound with its structural isomers provides valuable context. The branching structure significantly influences the toxicological properties of these C8 alcohols.

One key isomer, 2,2,4-Trimethylpentan-1-ol , has been shown to induce neurotoxic effects in animal models. nih.gov Oral lethal-dose studies in rats caused ptosis (drooping eyelids), somnolence, and ataxia (loss of coordination), while dermal studies in rabbits also resulted in somnolence. nih.goveuropa.eu It is also classified as a moderate skin and eye irritant. nih.goveuropa.eu

Another isomer, 2,3,4-trimethyl-1-pentanol (B12661050) , is a known metabolite of the nephrotoxic agent 2,3,4-trimethylpentane (B165518). diva-portal.orgbiosynth.com Studies on the parent compound, which metabolizes to this alcohol, have shown it to cause kidney damage in male rats. diva-portal.org In vitro exposure of primary rat hepatocytes to 2,3,4-trimethylpentane resulted in ultrastructural changes, including swollen mitochondria and increased cytoplasmic lipid content. diva-portal.org

Comparative Toxicity of Trimethylpentanol Isomers

| Compound Name | CAS Number | Observed Effects / Research Findings | Reference |

|---|---|---|---|

| This compound | 16325-63-6 | Demonstrated low toxicity in vitro; minimal impact on cell viability at low concentrations. | exxonmobilchemical.com |

| 2,2,4-Trimethylpentan-1-ol | 123-44-4 | Induces acute neurotoxicity (somnolence, ptosis, ataxia) in rats and rabbits. Moderate skin and eye irritant. | nih.goveuropa.eu |

| 2,3,4-trimethyl-1-pentanol | 6570-88-3 | Metabolite of 2,3,4-trimethylpentane, a compound known to cause kidney damage in male rats. The parent compound caused ultrastructural changes in rat hepatocytes in vitro. | diva-portal.orgbiosynth.com |

Environmental Transformation and Fate Studies

The environmental persistence and transformation of this compound are governed by its physical and chemical properties, particularly its branched structure.

Atmospheric Photodegradation Processes

The primary removal process for this compound in the atmosphere is expected to be its reaction with photochemically-produced hydroxyl (OH) radicals. lookchem.com This reaction proceeds via H-atom abstraction from the carbon backbone or the hydroxyl group. For its parent alkane, 2,2,4-trimethylpentane, direct photolysis is not a significant removal process because it does not absorb sunlight at relevant wavelengths. tandfonline.com

Biotransformation and Biodegradation Potentials

This compound is a product of the biotransformation of the gasoline additive 2,2,4-trimethylpentane (isooctane) in biological systems. exxonmobilchemical.com The potential for its own biodegradation is influenced by its highly branched structure. Generally, branching in hydrocarbon chains is associated with slower rates of microbial degradation compared to linear analogues. exxonmobilchemical.com

Despite this, studies on branched C8-rich oxo-alcohols indicate that they can meet the criteria for being "readily biodegradable." Research has also identified specific microbial strains, such as Mycobacterium austroafricanum, capable of utilizing the parent compound, isooctane (B107328), for growth. This suggests that pathways for the degradation of this branched structure exist in the environment. The biodegradation of this compound would likely proceed via oxidation of the primary alcohol group, eventually leading to the breakdown of the carbon skeleton.

Table of Mentioned Compounds

Adsorption and Distribution in Environmental Compartments

The environmental fate of this compound, particularly its movement and partitioning into various environmental compartments such as soil, water, and air, is governed by its physicochemical properties. While specific experimental studies on the environmental distribution of this compound are limited, its behavior can be inferred from data on structurally similar compounds and through predictive modeling.

The parent compound, 2,2,4-trimethylpentane, is known to be released into the environment through the manufacturing, use, and disposal of products associated with the petroleum industry, with automotive exhaust and evaporative emissions being significant sources. epa.govepa.gov Once in the environment, 2,2,4-trimethylpentane is expected to adsorb to subsurface soil. epa.gov As a metabolite of 2,2,4-trimethylpentane, this compound would likely be found in similar environments.

Compared to its parent alkane, the alcohol functional group in this compound increases its polarity and water solubility, while decreasing its volatility. This suggests that it will have a different partitioning behavior than 2,2,4-trimethylpentane. Studies on other C8 oxo-process chemicals, such as 2-ethylhexanol, indicate that these compounds are generally less volatile and would bind to soil and sediment to a greater extent than more volatile, less soluble C4 compounds. researchgate.net This suggests that this compound is likely to have a moderate affinity for soil and sediment.

Predictive tools like the Estimation Programs Interface (EPI) Suite™ are often used to estimate the environmental fate of organic chemicals in the absence of experimental data. epa.govepisuite.devosti.gov These models use the chemical's structure to predict properties like the soil adsorption coefficient (Koc), which is a key parameter in determining a chemical's mobility in soil. For organic compounds, the octanol-water partition coefficient (Kow) is a critical factor in these predictions, as it indicates the chemical's tendency to partition into organic matter. mtu.eduviu.ca

One study investigated the adsorption of a range of aliphatic alcohols onto activated carbon. While not a natural environmental compartment, activated carbon is a model sorbent, and these findings provide insight into the adsorptive potential of this compound.

| Compound | Adsorption Capacity (g/100g Carbon) |

|---|---|

| This compound | 40.84 |

The data indicates a significant capacity for adsorption, suggesting that in environmental systems, this compound would likely associate with organic carbon in soil and sediment, reducing its mobility in water.

Advanced Analytical Methodologies for 2,4,4 Trimethylpentan 1 Ol Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent analysis. For a volatile compound like 2,4,4-Trimethylpentan-1-ol, several chromatographic techniques are particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. It is highly effective for separating this compound from complex mixtures and providing both qualitative and quantitative data. In this method, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph, after which the mass spectrometer fragments the molecules and separates the ions by their mass-to-charge ratio, allowing for definitive identification. nih.gov

Research has shown GC-MS to be vital for identifying this compound in diverse matrices, including environmental samples and industrial coatings. ca.gov The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its identification. While the molecular ion peak may be weak or absent, prominent fragment ions are consistently observed, providing a structural fingerprint.

Key Research Findings from GC-MS Analysis:

Metabolite Identification: GC-MS has been instrumental in identifying this compound as a principal metabolite of 2,2,4-trimethylpentane (B7799088).

Environmental Monitoring: The technique is suitable for detecting and quantifying the compound's presence in various environmental compartments.

High-Performance Liquid Chromatography (HPLC) Methodologies

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for non-volatile derivatives or when analyzing the compound in a liquid matrix without vaporization. For underivatized this compound, which lacks a strong chromophore, detection can be challenging. However, derivatization can be employed to attach a UV-active or fluorescent tag to the molecule.

Typical HPLC methods for alcohols might involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection for the underivatized alcohol is often performed using a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For enhanced sensitivity and specificity, UV detection at low wavelengths (around 210 nm) can be used, though derivatization is often preferred for more robust quantification.

Headspace Analysis in Complex Matrices

Headspace analysis is a specialized sample introduction technique for GC that is exceptionally useful for analyzing volatile organic compounds (VOCs) in solid or liquid samples. In this method, the sample is sealed in a vial and heated, allowing the volatile components, including this compound, to partition into the gas phase (the headspace) above the sample. A portion of this vapor is then injected into the GC system.

This technique is particularly advantageous for complex matrices as it minimizes the introduction of non-volatile components that could contaminate the analytical system. Static headspace analysis has been explored for the determination of VOCs in architectural coatings. ca.gov Research has also utilized headspace GC-MS to analyze VOCs released from cell cultures and in biological samples, demonstrating its utility in biomedical and environmental research. springermedizin.deresearchgate.net The technique is effective for isolating volatile fractions and avoiding matrix interference, for instance, in fermentation matrices for aroma studies.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information and assess purity. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide information about the connectivity and chemical environment of atoms within the this compound molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. These spectra are critical for confirming the compound's identity and assessing its purity by detecting signals from any impurities present.

Typical ¹H NMR Spectral Data for this compound:

| Proton Type | Approximate Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃C- | ~0.9 | Singlet | 9H |

| -CH₂-C(CH₃)₃ | ~1.2 | Doublet | 2H |

| -CH(CH₃)- | ~1.6 | Multiplet | 1H |

| CH₃-CH- | ~0.9 | Doublet | 3H |

| -CH₂OH | ~3.4 | Doublet | 2H |

Note: Actual chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups.

For this compound, the most prominent feature in its IR spectrum is the absorption due to the hydroxyl (-OH) group and the C-H bonds of the alkyl structure. nih.gov

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850-3000 | Strong, Sharp |

Source: Data compiled from general IR spectroscopy principles. libretexts.org

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the structural elucidation and identification of this compound. nih.gov The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern, or "fingerprint," that is invaluable for its unambiguous identification in complex research samples. nist.gov

Upon ionization, the this compound molecule (C₈H₁₈O, molecular weight: 130.23 g/mol ) forms a molecular ion ([M]⁺•). libretexts.org However, consistent with the behavior of many primary alcohols, the molecular ion peak at a mass-to-charge ratio (m/z) of 130 is often of very low intensity or entirely absent in the EI spectrum due to its rapid fragmentation. The structural information is therefore derived from the array of stable fragment ions that are formed through predictable cleavage pathways.

Analysis of spectral data from the NIST Mass Spectrometry Data Center reveals a characteristic pattern dominated by carbocation fragments. nih.gov The base peak, which is the most intense signal in the spectrum, is observed at m/z 57. Other significant peaks are found at m/z 41, 55, and 56. nih.gov

Key Fragmentation Pathways:

The observed mass spectrum can be rationalized by several key fragmentation processes common to branched-chain alcohols:

Cleavage leading to the tert-Butyl Cation: The most prominent feature of the spectrum is the formation of the highly stable tert-butyl carbocation. The cleavage of the bond between the C3 and C4 carbons results in the formation of the ion at m/z 57 , which represents the base peak. The stability of this tertiary carbocation is the primary driving force for this fragmentation pathway.

Alpha (α) Cleavage: Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen atom (the C1-C2 bond), is a characteristic fragmentation for primary alcohols. This cleavage would lead to the loss of a C₇H₁₅ radical, generating the characteristic primary alcohol fragment [CH₂OH]⁺ at m/z 31 . While this peak is diagnostic for primary alcohols, its intensity can be variable.

Dehydration: The elimination of a neutral water molecule (H₂O, 18 Da) is a common rearrangement reaction for alcohols. This process would yield an alkene radical cation ([C₈H₁₆]⁺•) with an m/z of 112 (130 - 18).

Secondary Fragmentation: Many of the smaller fragments observed in the spectrum arise from the further breakdown of larger, unstable ions. For instance, the prominent ion at m/z 41 ([C₃H₅]⁺) is likely formed through the loss of a methane (B114726) molecule (CH₄) from the m/z 57 ion or the loss of two hydrogen atoms from a C₃H₇⁺ fragment. The peak at m/z 55 can be attributed to the loss of H₂ from the m/z 57 fragment.

Interactive Table of Major Mass Spectral Fragments for this compound

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound and their proposed identities.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 112 | [M - H₂O]⁺• | [C₈H₁₆]⁺• | Result of dehydration (loss of water). |

| 71 | [C₅H₁₁]⁺ | [C₅H₁₁]⁺ | Loss of the tert-butyl group. |

| 57 | tert-butyl cation | [C₄H₉]⁺ | Base Peak . Formed by cleavage yielding a stable tertiary carbocation. |

| 56 | Butene radical cation | [C₄H₈]⁺• | Likely formed via rearrangement and cleavage. |

| 55 | Butenyl cation | [C₄H₇]⁺ | Result of H₂ loss from the m/z 57 fragment. |

| 41 | Allyl cation | [C₃H₅]⁺ | A common, stable fragment in mass spectrometry. |

| 31 | Hydroxymethyl cation | [CH₃O]⁺ | Characteristic fragment for primary alcohols resulting from alpha cleavage. |

Academic and Industrial Research Applications of 2,4,4 Trimethylpentan 1 Ol

Research as a Reference Standard and Impurity Profile Analysis

In analytical chemistry and pharmaceutical research, 2,4,4-trimethylpentan-1-ol serves as a critical reference standard. High-purity samples of the compound are used for the accurate identification and quantification of this specific alcohol in various mixtures and products. biosynth.com Its well-defined chemical properties and spectral data provide a benchmark against which analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), can be calibrated and validated.

The isomer, 2,2,4-trimethyl-1-pentanol (B74239), is specifically utilized as a reference standard for the Active Pharmaceutical Ingredient (API) Pentanol. axios-research.com This application involves analytical method development, validation, and quality control (QC) during the synthesis and formulation stages of drug development. axios-research.com It also serves as a traceable standard against pharmacopeial benchmarks. axios-research.com In a broader context, related isomers are sometimes identified as impurities in other chemical products, such as Pentanol, making their pure reference standards essential for quality assurance. thegoodscentscompany.com This underscores the role of branched C8 alcohols in establishing the purity and consistency of industrial and pharmaceutical-grade chemicals.

Contributions to Fermentation Science and Aroma Component Research

This compound has been identified as a significant contributor to the aroma profiles of fermented beverages. Research in fermentation science has highlighted its role in creating complex and desirable sensory characteristics. For instance, in studies of composite fruit and vegetable wines, such as those made from carrot and pomegranate, this alcohol is a key aroma component. rsc.org It is recognized for imparting distinct floral, fruity, and creamy notes to the final product.

One detailed study on composite carrot and pomegranate wine identified this compound as one of several alcohol flavor compounds whose relative content increased following fermentation. researchgate.netrsc.orgrsc.org In this research, a total of 30 aroma components were detected in the fermented wine, with 21 of these being newly generated during the fermentation process. rsc.orgrsc.org The presence and concentration of this compound, among other alcohols and esters, were crucial in distinguishing the aroma of the fermented wine from the unfermented juice. rsc.org

The table below summarizes the findings related to aroma components in the composite wine study.

| Research Area | Beverage Studied | Key Findings | Aroma Contribution of this compound |

| Fermentation Science | Composite Carrot & Pomegranate Wine | 30 total aroma components detected; 21 new compounds generated post-fermentation. rsc.orgrsc.org | The relative content of alcohol flavor composites, including this compound, showed an upward trend. researchgate.netrsc.orgresearchgate.net |

Explorations in Biofuel Development (Focus on Research Aspects)

Research into alternative and second-generation biofuels has explored the use of higher alcohols like isooctanol (a group of isomers including this compound) as fuel components or additives. expertmarketresearch.comresearchgate.net These alcohols are of interest because they can enhance the octane (B31449) number of gasoline, which improves engine performance by increasing resistance to knocking. expertmarketresearch.comresearchgate.net The branched-chain structure of this compound is particularly relevant to its potential as an octane booster. expertmarketresearch.com While much of the foundational research has focused on the related hydrocarbon 2,2,4-trimethylpentane (B7799088) (isooctane), the corresponding alcohols are being investigated for their favorable properties. nasa.govacs.org

Studies on related isomers, such as 2,4,4-trimethyl-2-pentanol (B108734), show promise due to high octane numbers and good miscibility with gasoline, making them desirable blending components. smolecule.com Research on isooctanol generally points to its utility in producing high-performance fuels. expertmarketresearch.com The investigation of these compounds involves determining key fuel properties like flash point and cetane number, often using Quantitative Structure-Property Relationship (QSPR) models to predict their behavior in fuel blends. acs.org

The table below outlines some properties of related compounds investigated for biofuel applications.

| Compound | Molecular Formula | Key Investigated Property | Relevance to Biofuel Research |

| Isooctanol | C₈H₁₈O | Octane Booster | Improves engine performance and reduces knocking. expertmarketresearch.com |

| 2,4,4-trimethyl-2-pentanol | C₈H₁₈O | High Octane Number (112.2), Good Miscibility | Potential for use in high-performance engines; desirable blending component. smolecule.com |

| 2,2,4-trimethylpentane (Isooctane) | C₈H₁₈ | Laminar Flame Speed | Serves as a primary reference fuel for gasoline combustion studies. nasa.govacs.org |

The production of isooctanol from renewable resources is an active area of research, aligning with the growing demand for sustainable and bio-based chemicals. imarcgroup.com A patented method has been developed for the preparation of bio-based isooctanol using bio-based crotonaldehyde (B89634) and hydrogen as raw materials. google.com This process involves a one-pot reaction using a combination of a solid superacid supported palladium catalyst and a copper- or nickel-based catalyst. google.com This approach is noted for its high reaction conversion rate (over 99.9%) and high selectivity (over 98%), offering a more sustainable alternative to traditional chemical synthesis that can produce organic-containing wastewater. google.com

Furthermore, research is ongoing to develop fermentative pathways for producing related biofuel candidates. smolecule.com For example, studies are exploring the production of 2,4,4-trimethyl-2-pentanol through fermentation, indicating a broader scientific effort to engineer microorganisms for the synthesis of specific branched-chain alcohols for fuel applications. smolecule.com

Future Research Directions and Unexplored Avenues for 2,4,4 Trimethylpentan 1 Ol

Elucidation of Undefined Toxicological Mechanisms

The toxicological properties of 2,4,4-trimethylpentan-1-ol have not been fully investigated, and current knowledge is limited. molbase.com It is recognized as a principal urinary metabolite of 2,2,4-trimethylpentane (B7799088) in male rats, a hydrocarbon known to induce nephrotoxic effects, specifically kidney lesions. sigmaaldrich.com However, the direct toxicological mechanisms of this compound itself remain largely unexamined. Ingestion of large quantities is suspected to cause central nervous system depression, and inhalation may lead to respiratory tract irritation. molbase.com

Future research should prioritize a comprehensive toxicological assessment to clarify these undefined areas. Key research questions include:

Role in Hydrocarbon-Induced Nephropathy: Does this compound play a direct role in the kidney damage observed after exposure to its parent compound, 2,2,4-trimethylpentane, or is it merely a detoxification byproduct? Studies investigating its interaction with the male rat-specific protein alpha-2u-globulin could provide significant insights.

Neurotoxic Potential: While its isomer, 2,2,4-trimethylpentan-1-ol, is known to cause neurotoxic effects like somnolence and ataxia in animal models, the specific neurotoxicity of this compound needs to be systematically evaluated. haz-map.com

In Vitro Cytotoxicity: While the parent compound has been studied in primary rat hepatocyte cultures, similar in vitro studies on this compound are needed to determine its baseline cytotoxicity and metabolic effects on liver cells.

Further Characterization of Pharmacological Activities

Currently, there is a significant lack of data regarding the pharmacological activities of this compound. Its most well-documented biological role is as an aroma contributor in fermented beverages, where it imparts floral, fruity, and creamy notes. While one source vaguely mentions potential therapeutic properties as an MRI additive, this claim is not substantiated by broader research. biosynth.com

Given its structure as a branched primary alcohol, future research could involve screening for a range of pharmacological effects. Potential avenues for investigation include:

Antimicrobial and Antifungal Activity: Alcohols are known for their antimicrobial properties. Screening this compound against a panel of bacteria and fungi could uncover potential applications as a preservative or antiseptic.

Enzyme Inhibition/Modulation: The specific steric and electronic properties of this branched alcohol may allow it to interact with the active sites of various enzymes. Investigating its effect on key enzyme families could reveal unexpected biological activities.

Cellular Signaling: As a small molecule, it could potentially interact with cell membranes or signaling pathways. Research into its effects on common signaling cascades in different cell lines would be a valuable exploratory step.

Optimization of Environmentally Benign Synthesis

Traditional synthesis routes for this compound involve methods such as the Grignard reaction with pentanoic acid esters or the reaction of pentanal with methylating agents. These conventional methods often require harsh conditions and may generate hazardous waste, running contrary to the principles of green chemistry. colab.ws

A critical area for future research is the development of more sustainable and environmentally friendly synthesis protocols. A particularly promising approach is the use of non-thermal, atmospheric plasma technology. osti.gov Research has demonstrated that pulsed dielectric barrier discharge (DBD) can be used for the oxidative functionalization of long-chain alkanes, converting them into alcohols and ketones at ambient conditions without the need for catalysts. osti.govudel.edu Early studies on the plasma oxidation of 2,2,4-trimethylpentane have successfully produced related alcohols. osti.govudel.edu

Future work should focus on:

Adapting Plasma Synthesis: Optimizing plasma discharge parameters (e.g., gas mixtures, voltage, frequency) specifically for the selective synthesis of this compound from its parent alkane, 2,2,4-trimethylpentane. udel.edu

Biocatalytic Routes: Exploring enzymatic or whole-cell biocatalysis as an alternative green synthesis pathway. Identifying or engineering enzymes capable of regioselectively hydroxylating 2,2,4-trimethylpentane at the C1 position would represent a significant advancement in sustainable chemical production.

Advanced Analytical Method Development for Trace Detection

Current detection of this compound typically relies on standard laboratory techniques like gas chromatography-mass spectrometry (GC-MS). nih.govcam.ac.uk While reliable, GC-MS analysis can be time-consuming and requires samples to be transported to a laboratory, which is not ideal for real-time monitoring. nih.gov

The development of advanced analytical methods is crucial, particularly for applications where rapid, on-site, and sensitive detection is required. Future research should explore:

Electrochemical Sensors: Designing electrochemical sensors where this compound can be oxidized or reduced at an electrode surface. The resulting electrical signal would correlate to its concentration, offering a portable and rapid detection method. nih.gov

Molecularly Imprinted Polymers (MIPs): Creating MIP-based sensors that have custom-made recognition sites for this compound. These "plastic antibodies" could provide exceptional selectivity for detecting this specific volatile organic compound (VOC) in complex mixtures like breath or air. nih.gov

Miniaturized Mass Spectrometry: Advancing portable mass spectrometry systems for field detection of VOCs. This would enable the high sensitivity and specificity of MS to be deployed outside of the traditional laboratory setting.

These advanced methods would be invaluable for monitoring occupational exposure to hydrocarbons (by detecting it as a breath or urinary biomarker) or for quality control in the food and beverage industry where it serves as an important aroma compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈O | nih.gov |

| Molecular Weight | 130.23 g/mol | sigmaaldrich.com |

| CAS Number | 16325-63-6 | nih.govnist.gov |

| Density | 0.818 - 0.821 g/cm³ | sigmaaldrich.com |

| Boiling Point | 168-169.3 °C | sigmaaldrich.com |

| Flash Point | 60 °C | sigmaaldrich.com |

| IUPAC Name | this compound | nih.govnist.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,4-Trimethylpentane |

| 2,2,4-Trimethylpentan-1-ol |

| 2,3,4-trimethyl-1-pentanol (B12661050) |

| 2,3,4-trimethyl-2-pentanol |

| 2,3,4-trimethyl-1-pentanoic acid |

| 2,4,4-trimethylpentan-2-ol |

| 2,4,4-trimethylpentan-3-ol |

| 2,2,4-trimethylpentan-3-one |

| Acetone |

| alpha-2u-globulin |

| Carbon dioxide |

| Ketones |

| Methylpropan-2-ol |

| Oxygen |

| Pentanal |

常见问题

Q. What are the key physicochemical properties of 2,4,4-Trimethylpentan-1-ol relevant to experimental design?

The compound's physicochemical properties are critical for experimental reproducibility:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈O | |

| Molecular Weight | 130.228 g/mol | |

| Boiling Point | 168–169°C | |

| Density | Not reported | — |

| LogP (Hydrophobicity) | ~3.1 (estimated)¹ |

Methodological Note: For solubility studies, use logP to predict partitioning behavior in biphasic systems. Boiling point data is essential for distillation purification. The absence of density values in the literature necessitates experimental determination via pycnometry or gravimetric analysis .

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile separation and structural confirmation using fragmentation patterns. Calibrate with pure standards .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve stereochemical ambiguities, particularly for branched tertiary alcohols .

- High-Performance Liquid Chromatography (HPLC) : Optimize with C18 columns and UV detection at 210 nm for non-volatile derivatives .

Methodological Note: For fermentation matrices (e.g., in aroma studies), employ headspace GC-MS to isolate volatile fractions and avoid matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

Contradictions often arise from impurities or methodological variability. Strategies include:

- Cross-Validation : Compare data across independent studies (e.g., boiling point in vs. ).

- Purity Assessment : Use NMR or elemental analysis to verify sample integrity before measurement.

- Standardized Protocols : Adopt IUPAC guidelines for property determination (e.g., ASTM methods for boiling point) .

- Meta-Analysis : Statistically aggregate data from multiple sources to identify outliers .

Q. What role does this compound play in the formation of flavor compounds during fermentation processes?

In composite fruit/vegetable wine fermentation, the compound contributes to alcohol flavor profiles, with its relative concentration increasing post-fermentation. It likely acts as a precursor for esters (e.g., propionic acid derivatives) under enzymatic catalysis. Researchers should monitor its kinetics using time-resolved GC-MS and correlate with sensory evaluation panels .

Q. What safety considerations are critical when handling this compound in high-temperature reactions?

- Thermal Stability : No flash point data is available, but analogous tertiary alcohols decompose above 200°C, releasing CO/CO₂. Use inert atmospheres (N₂/Ar) for high-temperature reactions .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as vapors may irritate respiratory systems .

Methodological Gaps and Recommendations

- Synthesis Protocols : No direct synthesis methods are described in the provided evidence. Researchers may adapt Grignard reactions (e.g., ketone + organomagnesium reagent) or catalytic hydrogenation, followed by NMR validation .

- Ecotoxicology Data : Environmental fate and toxicity studies are absent. Prioritize OECD 301/302 tests for biodegradation and aquatic toxicity .

¹ Estimated using analogous compounds in ; experimental validation required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。